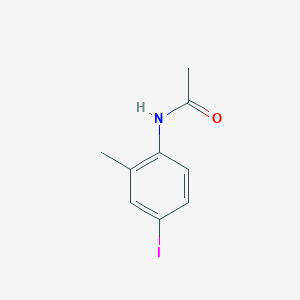

N-(4-iodo-2-methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBRQYZOLALJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350164 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117324-09-1 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of N 4 Iodo 2 Methylphenyl Acetamide

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond in N-(4-iodo-2-methylphenyl)acetamide is a key functional group that readily participates in nucleophilic substitution reactions. These reactions are fundamental in organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Insights into Nucleophilic Acyl Substitution

While the primary focus of nucleophilic substitution on this molecule is at the aryl-iodine bond, it's important to conceptually distinguish this from nucleophilic acyl substitution, which would involve the acetamido group. Nucleophilic acyl substitution typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is a common pathway for amide hydrolysis or conversion to other carboxylic acid derivatives. However, for this compound, the more prevalent and synthetically useful nucleophilic substitutions occur at the aromatic ring.

The Role of the Iodine Atom as a Strategic Leaving Group

In the context of nucleophilic aromatic substitution (SNAr), the iodine atom in this compound serves as an excellent leaving group. The C-I bond is relatively weak compared to other carbon-halogen bonds, facilitating its cleavage. This characteristic is exploited in various cross-coupling reactions, which are powerful tools for constructing complex organic molecules.

Palladium- and copper-catalyzed cross-coupling reactions are particularly effective for the transformation of aryl iodides. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. researchgate.netnih.govresearchgate.net The intramolecular version of this reaction is a powerful tool for constructing cyclic compounds. nih.govnih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a route to substituted alkynes. nih.govchemrxiv.org

Suzuki Coupling: In this reaction, the aryl iodide is coupled with an organoboron compound, typically a boronic acid or ester, to form a biaryl product. nih.govrsc.orgnih.govsigmaaldrich.comresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine.

Stille Coupling: This involves the reaction of the aryl iodide with an organotin compound.

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This reaction is used to form aryl ethers, thioethers, or amines from aryl halides using a copper catalyst.

Cyanation: The iodine can be displaced by a cyanide group using copper(I) cyanide, a transformation known as the Rosenmund-von Braun reaction. researchgate.net

The following table summarizes some representative palladium-catalyzed cross-coupling reactions involving aryl iodides, which are analogous to the potential reactions of this compound.

| Coupling Reaction | Nucleophile/Reagent | Catalyst System | Product Type |

| Heck | Alkene | Pd(0) complex, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Aryl Alkyne |

| Suzuki | Boronic Acid/Ester | Pd(0) complex, Base | Biaryl |

| Buchwald-Hartwig | Amine | Pd(0) complex, Base | Aryl Amine |

| Stille | Organostannane | Pd(0) complex | Biaryl |

Radical Reaction Pathways and Their Selectivity

Beyond ionic reactions, the carbon-iodine bond of this compound can also undergo homolytic cleavage to generate an aryl radical. This reactive intermediate can then participate in a variety of transformations, including cyclization and bimolecular trapping.

Diastereotopic Iodide Abstraction Processes

Cyclization and Bimolecular Trapping in Complex Systems

Aryl radicals generated from compounds like this compound can be trapped by various radical acceptors. In the absence of an external trapping agent, if a suitable unsaturated moiety is present within the same molecule, an intramolecular radical cyclization can occur. thieme-connect.de This is a powerful method for the synthesis of heterocyclic and carbocyclic ring systems. The regioselectivity of these cyclizations is often governed by Baldwin's rules.

Alternatively, the aryl radical can be trapped by another molecule in a bimolecular reaction. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The efficiency of such trapping reactions depends on the concentration and reactivity of the trapping agent.

Intramolecular Cyclization Reactions

The structure of this compound, with its reactive iodo-substituent and the acetamido group, provides opportunities for intramolecular cyclization reactions to form heterocyclic compounds. These reactions are often mediated by transition metal catalysts, such as palladium.

A prominent example of such a transformation is the intramolecular Heck reaction. nih.govnih.gov If the acetamido group is modified to contain an appropriately positioned alkene, a palladium catalyst can facilitate an intramolecular coupling between the aryl iodide and the alkene, leading to the formation of a new ring. The size of the ring formed depends on the length of the tether connecting the alkene to the aromatic ring.

Another potential intramolecular cyclization pathway could involve the formation of benzimidazole (B57391) derivatives. chemrxiv.orgrsc.org While this typically requires a diamine precursor, modifications to the this compound structure or specific reaction conditions could potentially lead to such heterocyclic systems. For instance, a domino reaction involving an initial intermolecular coupling followed by an intramolecular cyclization could be envisaged.

Thorpe–Ziegler-Type Isomerization in Derivative Formation

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, which, after hydrolysis, yields a cyclic ketone. wikipedia.orgnumberanalytics.comchem-station.com This reaction is a variation of the more general Thorpe reaction, which is the base-catalyzed self-condensation of aliphatic nitriles. wikipedia.org

There is no evidence in the surveyed literature to suggest that this compound or its simple derivatives undergo Thorpe-Ziegler-type isomerization. The chemical structure of this compound, which features an acetamido group rather than a nitrile group, makes it unsuitable for this class of reaction. The Thorpe-Ziegler reaction specifically requires the presence of two nitrile functional groups within the same molecule that can undergo intramolecular condensation.

General Reactivity Profiles in Organic Synthesis

The primary reactivity of this compound in organic synthesis is centered around the carbon-iodine bond on the phenyl ring. Aryl iodides are highly valued substrates for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile building block for more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

The aryl iodide moiety of this compound makes it an excellent candidate for several key palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical and materials science industries. researchgate.net The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (such as a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a new carbon-carbon bond and leading to the formation of an arylated alkyne. sigmaaldrich.comnih.gov This reaction is significant for synthesizing conjugated systems. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. numberanalytics.com It is a powerful tool for the synthesis of arylamines.

The following table summarizes the expected reactivity of this compound in these key cross-coupling reactions.

| Reaction Type | Coupling Partner | Resulting Bond | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | C-C | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | C-C (sp²-sp) | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | N-Aryl amine derivative |

Structural Elucidation and Characterization of N 4 Iodo 2 Methylphenyl Acetamide and Analogues

X-ray Crystallography Investigations

X-ray crystallography serves as a powerful tool for the precise determination of molecular structures in the solid state. Investigations into N-(4-iodo-2-methylphenyl)acetamide and its analogues have provided detailed information regarding their conformation, geometry, and the intricate network of intermolecular forces that govern their crystal packing.

Analysis of Molecular Conformation and Geometry

The molecular structure of N-arylacetamides is characterized by a central amide linkage connecting a phenyl ring and an acetyl group. In analogues like N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide (B32628) group can be significantly tilted with respect to the phenyl ring due to steric hindrance from ortho substituents. nih.gov For instance, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, this tilt is approximately 47°. nih.gov The amide functional group, –C(=O)NH–, typically adopts a trans conformation, which is energetically favorable and allows for the formation of extended hydrogen-bonded chains. nih.gov In the case of 2-iodo-phenyl methyl-amides, the methyl-amide group assumes a syn conformation and is oriented perpendicular to the benzene (B151609) ring plane, a conformation that appears well-suited for intramolecular hydrogen atom transfer in radical translocation reactions. mdpi.com

The planarity of the molecule is a significant feature. For example, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the central part of the molecule, which includes the six-membered ring and the sulfur and nitrogen atoms, is nearly planar. nih.gov This planarity is crucial for facilitating intermolecular interactions such as π-π stacking.

Crystallographic studies provide precise measurements of bond lengths and angles. The table below presents typical bond parameters for acetamide derivatives, which are expected to be comparable in this compound.

| Parameter | Value | Compound Analogue |

|---|---|---|

| C-I Bond Length | ~2.1 Å | General Iodo-Aromatic Compounds |

| C=O Bond Length | ~1.23 Å | Acetamide Derivatives |

| C-N (amide) Bond Length | ~1.34 Å | Acetamide Derivatives |

| N-H Bond Length | ~0.86 Å | Acetamide Derivatives |

| C-C (aromatic) Bond Length | ~1.39 Å | Phenyl Derivatives |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions, which collectively determine the stability of the crystal structure.

Hydrogen bonds are among the most significant intermolecular forces in acetamide derivatives. The classic N—H⋯O hydrogen bond, where the amide proton acts as a donor and the carbonyl oxygen as an acceptor, is a recurring motif. nih.govresearchgate.net This interaction often leads to the formation of one-dimensional chains with a C(4) graph set notation. nih.gov In the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, these chains propagate along a specific crystallographic axis. nih.gov

The geometry of these hydrogen bonds is crucial for the stability of the network. The table below summarizes typical hydrogen bond parameters found in related structures.

| Interaction | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Reference Compound |

|---|---|---|---|---|---|

| N—H···O | N—H···O=C | ~2.0 - 2.2 | ~2.9 - 3.1 | ~150 - 170 | 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide nih.gov |

| C—H···O | C—H···O=C | ~2.4 - 2.6 | ~3.2 - 3.5 | ~130 - 160 | N-(4-methoxy-2-nitrophenyl)acetamide nih.gov |

| I···S | C-I···S | - | 3.7758 (9) | - | N-(5-iodo-4-phenylthiazol-2-yl)acetamide nih.gov |

Aromatic π-π stacking is another important non-covalent interaction that contributes to the stability of the crystal structures of N-phenylacetamide derivatives. nih.gov These interactions occur between the electron-rich aromatic rings of adjacent molecules. The geometry of the stacking can vary, from perfectly face-to-face to offset arrangements. In 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, π-π stacking is observed between inversion-related molecules, with a centroid-centroid distance of 3.8890 (14) Å and an interplanar distance of 3.3922 (10) Å. nih.gov The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the strength and geometry of these interactions. illinois.edu

In halogenated compounds like this compound, halogen-halogen interactions play a crucial role in the crystal packing. nih.gov These interactions, particularly with iodine, are a form of halogen bonding. jyu.fi Depending on the geometry, these can be classified as type I or type II interactions. In the crystal structure of an analogue, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, I⋯I contacts of 3.8547 (5) Å have been observed, linking adjacent molecules. nih.gov The strength of these halogen bonds is influenced by the electronic nature of other substituents on the aromatic ring. jyu.fi Electron-donating groups, such as the methyl group in the title compound, are expected to enhance the halogen bond donor capacity of the iodine atom. jyu.fi Short I⋯O interactions, a type of halogen bond, are also observed in some 2-iodo-phenyl methyl-amides, leading to the formation of dimers or chains. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of atomic nuclei within a molecule. For this compound, ¹H and ¹³C NMR are the most relevant techniques.

In the ¹H NMR spectrum of a related compound, 2-azido-N-(4-methylphenyl)acetamide, the signals for the aromatic protons appear in the range of δ 6.93–7.1 ppm, the methyl protons at δ 4.21 ppm, the methylene (B1212753) protons at δ 4.02 ppm, and the amide proton as a singlet at δ 10.05 ppm. nih.gov For this compound, the aromatic protons would likely show a more complex splitting pattern due to their distinct chemical environments. The amide proton's chemical shift is sensitive to solvent and hydrogen bonding interactions. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. In 2-azido-N-(4-methylphenyl)acetamide, the carbonyl carbon appears at δ 165.71 ppm, the aromatic carbons between δ 113.90–155.47 ppm, the methylene carbon at δ 51.18 ppm, and the methyl carbon at δ 63.85 ppm. nih.gov For the title compound, the carbon atom attached to the iodine would exhibit a characteristic chemical shift at a higher field (lower δ value) compared to the other aromatic carbons due to the heavy atom effect of iodine.

The table below provides a summary of expected NMR chemical shifts for this compound based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference/Analogue Data |

|---|---|---|---|

| ¹H | Amide (N-H) | ~9.5 - 10.5 | 2-azido-N-(4-methylphenyl)acetamide nih.gov |

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 | General Aryl Acetamides rsc.org |

| ¹H | Methyl (Ar-CH₃) | ~2.2 - 2.5 | N-(p-tolyl) derivatives nih.gov |

| ¹H | Acetyl (CO-CH₃) | ~2.1 - 2.3 | N-phenylacetamide rsc.org |

| ¹³C | Carbonyl (C=O) | ~165 - 170 | 2-azido-N-(4-methylphenyl)acetamide nih.gov |

| ¹³C | Aromatic (C-I) | ~90 - 100 | Iodo-substituted benzenes |

| ¹³C | Aromatic (Ar-C) | ~120 - 140 | General Aryl Acetamides rsc.org |

| ¹³C | Methyl (Ar-CH₃) | ~17 - 21 | N-(p-tolyl) derivatives |

| ¹³C | Acetyl (CO-CH₃) | ~24 - 26 | N-phenylacetamide rsc.org |

Complementary Spectroscopic Methods

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include the N-H stretch of the secondary amide, typically appearing in the region of 3230-3270 cm⁻¹, and the C=O stretch (Amide I band) around 1660 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and methyl groups (~2850-3000 cm⁻¹) and C-H bending vibrations. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule. docbrown.info

Table 2: Typical Infrared Absorption Frequencies for N-Arylacetamides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3230 - 3270 |

| C=O (Amide I) | Stretch | ~1660 |

| C-N (Amide) | Stretch | 1270 - 1340 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of N-arylacetamide derivatives are typically measured in a solvent like 1,4-dioxane. researchgate.net The spectra are characterized by absorption bands resulting from intramolecular charge-transfer transitions. researchgate.net For this compound, the presence of the aromatic ring conjugated with the amide group and influenced by the iodo and methyl substituents will give rise to characteristic absorption maxima in the UV region. The specific wavelengths of absorption (λmax) are sensitive to the electronic nature of the substituents on the phenyl ring. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close intermolecular contacts. researchgate.net

For molecules structurally similar to this compound, such as other halogenated N-arylacetamides, Hirshfeld analysis reveals the dominant forces in the crystal packing. nih.goviucr.org The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. nih.gov

H···H contacts: Typically representing a large percentage of the surface, indicating van der Waals forces. nih.goviucr.org

H···C/C···H contacts: Often associated with C—H···π interactions. nih.goviucr.org

H···I/I···H contacts: Specific to iodo-substituted compounds. nih.goviucr.org

H···O/O···H contacts: Indicative of hydrogen bonding, such as N—H···O interactions between amide groups, which often appear as sharp spikes in the fingerprint plot. nih.goviucr.org

In some instances, halogen-specific interactions like I···S or I···I contacts also contribute to the stability of the crystal structure. nih.goviucr.org This type of analysis provides critical insight into the supramolecular architecture of this compound in the solid state.

Chromatographic Methods in Analytical Characterization

The analytical characterization of this compound and its analogues relies on various chromatographic techniques to ensure purity, identify impurities, and quantify the compound in different matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for the separation and identification of these compounds.

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of non-volatile, thermally labile compounds like this compound. A reverse-phase HPLC method has been described for the analogue, N-(4-iodophenyl)acetamide, which can serve as a foundational method for this compound. sielc.com The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing an acidifier like phosphoric acid or formic acid for MS compatibility. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile derivatives or related iodo-aromatic compounds. For instance, a GC-MS method has been developed for the determination of iodide, which involves derivatization to 4-iodo-N,N-dimethylaniline. researchgate.net This method demonstrates the utility of GC-MS in analyzing iodo-substituted aromatic compounds. The NIST Chemistry WebBook also lists the availability of Gas Chromatography data for related compounds such as Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro- and Acetamide, N-(2-iodo-4-methylphenyl)-2-phenylthio-. nist.govnist.gov

Thin-Layer Chromatography (TLC) is often employed for monitoring the progress of chemical reactions during the synthesis of these compounds, as seen in the synthesis of 2-azido-N-(4-methylphenyl)acetamide, an analogue of the target compound. nih.gov

The following tables summarize typical chromatographic conditions used for the analysis of this compound analogues. These parameters can be used as a starting point for developing and optimizing specific methods for this compound.

Table 1: HPLC Conditions for the Analysis of N-(4-iodophenyl)acetamide

| Parameter | Condition | Reference |

| Stationary Phase | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Note | For MS compatibility, formic acid should be used instead of phosphoric acid. | sielc.com |

Table 2: GC-MS Conditions for the Analysis of a Derivatized Iodo-Aromatic Amine

| Parameter | Condition | Reference |

| Analyte | 4-iodo-N,N-dimethylaniline (derivatized from iodide) | researchgate.net |

| Extraction Solvent | Cyclohexane | researchgate.net |

| Detection | Mass Spectrometry (MS) | researchgate.net |

| Internal Standard | 2,4,6-tribromoaniline | researchgate.net |

Theoretical and Computational Investigations of N 4 Iodo 2 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netyoutube.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For N-arylacetamides like N-(4-iodo-2-methylphenyl)acetamide, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

DFT methods, such as those utilizing the B3LYP functional with a 6-311G(d,p) basis set, can be used to determine the optimized molecular geometry, Mulliken atomic charges, and vibrational spectra. researchgate.netnih.gov These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electron density, which are crucial for understanding its reactivity and intermolecular interactions.

Computational Conformational Analysis

The conformational landscape of N-substituted acetamides is often characterized by the presence of different rotational isomers (rotamers) due to the restricted rotation around key single bonds, primarily the amide C-N bond and the N-aryl bond. nih.gov Computational conformational analysis uses methods like DFT to map the potential energy surface of the molecule as a function of these rotational angles.

For this compound, the key dihedral angles determining its conformation would be:

ω (C-CO-N-C_aryl): Defines the planarity of the amide group.

τ (CO-N-C_aryl-C_aryl): Describes the torsion or twist of the phenyl ring relative to the amide plane.

Studies on structurally similar acetanilides show that the trans conformation of the amide group (ω ≈ 180°) is generally more stable. researchgate.net The orientation of the phenyl ring is influenced by steric hindrance from the ortho-methyl group and the electronic effects of the substituents. DFT calculations can precisely determine the energy of different conformers, identifying the most stable, low-energy structures that the molecule is likely to adopt. nih.gov

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Global Minimum | ~45-60° | 0.00 | ~2.5 D |

| Local Minimum | ~120-135° | 1.5 - 3.0 | ~3.1 D |

| Transition State | 0° or 90° | > 4.0 | Variable |

Theoretical Examination of Intermolecular Interactions

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. DFT is a powerful tool for analyzing these non-covalent interactions, which dictate the crystal packing and physical properties of the compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule inhibitor within the active site of a target protein.

Ligand-Protein Interaction Modeling (e.g., FOXM1 DNA-binding domain, tRNA synthetases)

Forkhead Box Protein M1 (FOXM1) DNA-binding domain: FOXM1 is a transcription factor whose overexpression is linked to many cancers, making it a key therapeutic target. nih.govresearchgate.net Small molecules can inhibit FOXM1 by binding to its DNA-binding domain (DBD), preventing it from attaching to DNA and activating cancer-promoting genes. nih.govdntb.gov.uatandfonline.com Molecular docking simulations can be used to model the interaction of this compound with the FOXM1-DBD. Studies have identified a potential drug-binding pocket within the FOXM1-DBD, with key residues such as Asn283, Arg286, and His287 being crucial for inhibitor binding. nih.govnih.gov A docking simulation would place this compound into this pocket and predict the interactions, such as hydrogen bonds between the amide group and polar residues, and hydrophobic interactions involving the methylphenyl group. The iodine atom could potentially form halogen bonds, further stabilizing the complex.

Aminoacyl-tRNA Synthetases (aaRS): These enzymes are essential for protein synthesis, catalyzing the attachment of a specific amino acid to its corresponding tRNA. tandfonline.commdpi.com Because they are vital for cell survival, inhibiting bacterial aaRS enzymes is a proven strategy for developing antibiotics. nih.govnih.gov The active site of an aaRS has distinct pockets for binding an amino acid, ATP, and tRNA. mdpi.com Docking this compound into the active site of a bacterial tyrosyl-tRNA synthetase, for example, could reveal its potential as an antibacterial agent. nih.gov The simulation would likely show the acetamide (B32628) moiety mimicking the natural substrate, forming hydrogen bonds with the protein backbone, while the substituted phenyl ring occupies adjacent hydrophobic pockets.

| Protein Target | Potential Interacting Residues | Type of Interaction | Potential Role of Substituents |

|---|---|---|---|

| FOXM1 DNA-binding domain | Asn283, Ser284 | Hydrogen Bond (Amide N-H, C=O) | Amide group acts as H-bond donor/acceptor. |

| Lys256, His287 | Hydrophobic/π-stacking | Methylphenyl ring fits into hydrophobic pocket. | |

| Thr288 | Halogen Bond | Iodine atom interacts with an electronegative atom. | |

| Tyrosyl-tRNA Synthetase | Asp196, Gly40 | Hydrogen Bond (Amide N-H, C=O) | Mimics interactions of natural tyrosine substrate. |

| Tyr171, Pro54 | Hydrophobic Interaction | Methylphenyl group occupies the substrate-binding pocket. | |

| His48 | Halogen Bond | Iodine provides additional binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.orgpensoft.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activity. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of similar compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Dipole moment, atomic charges, energies of frontier orbitals (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.gov For instance, a QSAR study on aniline (B41778) derivatives might find that lipophilicity (MLOGP) and certain electronic properties are key predictors of activity. nih.gov A resulting QSAR model could take the form:

Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Once a statistically robust and validated model is developed, it can be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and guiding drug discovery efforts. frontiersin.orgnih.gov

| Descriptor Class | Example Descriptors | Physicochemical Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic Interactions |

| Steric/Geometric | Molecular Weight, Molar Volume, Surface Area | Size, Shape, Fit into a binding site |

| Hydrophobic | LogP, Hydrophilic-Lipophilic Balance (HLB) | Membrane permeability, Solubility |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, Compactness |

Applications of N 4 Iodo 2 Methylphenyl Acetamide in Advanced Organic Synthesis

Role as a Versatile Building Block for Molecular Diversity

N-(4-iodo-2-methylphenyl)acetamide serves as a highly adaptable scaffold for introducing molecular diversity in organic synthesis. The presence of the iodine atom at the 4-position of the phenyl ring offers a prime site for modification through a variety of well-established coupling methodologies. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the creation of large and diverse chemical libraries.

The acetamido group at the 1-position and the methyl group at the 2-position also play crucial roles in directing the reactivity and influencing the conformational properties of the molecule. The acetamido group can participate in hydrogen bonding and can be hydrolyzed to the corresponding aniline (B41778), providing another point for diversification. The methyl group, through its steric and electronic effects, can influence the regioselectivity of certain reactions and impact the biological activity of the final products.

Facilitation of Diversified Chemical Scaffold Synthesis

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of a wide range of complex and diversified chemical scaffolds. The iodo group is a key handle for intramolecular and intermolecular reactions to construct various heterocyclic systems. For instance, through palladium-catalyzed intramolecular cyclization reactions, it is possible to synthesize fused ring systems that are prevalent in many biologically active molecules.

Furthermore, the acetamido group can be a precursor to other functionalities, enabling the construction of different heterocyclic rings. For example, after deacetylation to the corresponding amine, it can undergo condensation reactions with various electrophiles to form heterocycles such as quinolines, quinazolines, and benzodiazepines. The ability to build such a variety of scaffolds from a single, readily available starting material highlights the synthetic utility of this compound.

Utility as a Substrate in Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in modern organic synthesis and drug discovery.

Table 1: Examples of Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₂CO₃) | Biaryl compounds |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Aryl alkynes |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N) | Substituted alkenes |

| Buchwald-Hartwig Amination | Amines, amides, carbamates | Pd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | N-Aryl compounds |

These reactions typically proceed with high efficiency and functional group tolerance, allowing for the late-stage functionalization of complex molecules. The ability to introduce a wide array of substituents through these reliable and well-understood methods makes this compound a highly valuable substrate in synthetic campaigns.

Strategic Intermediate in Pharmaceutical Lead Generation

The structural motifs accessible from this compound are frequently found in a variety of pharmacologically active compounds. The substituted aniline and biaryl moieties, for example, are common features in many kinase inhibitors, which are a major class of anticancer drugs. The ability to readily synthesize analogues and derivatives of this compound allows for systematic structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Lack of Publicly Available Data on the Biological Activities of this compound and Its Derivatives

Despite a comprehensive search of available scientific literature, no specific studies detailing the biological and pharmacological activities of the chemical compound this compound or its direct derivatives were identified. The requested investigation into its antimicrobial, antifungal, anti-biofilm, and enzyme inhibitory properties did not yield any published research that would allow for a scientifically accurate and informative article based on the provided outline.

Extensive searches were conducted to locate research pertaining to the efficacy of this compound derivatives against various microbial strains and their potential as enzyme inhibitors. These inquiries included targeted searches for its effects on:

Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Fungal species, specifically Aspergillus niger.

The formation of bacterial biofilms.

The inhibition of key enzymes like Threonyl-tRNA Synthetase (ThrRS) and Seryl-tRNA Synthetase (SerRS).

The search results did not provide any specific data, research findings, or data tables related to this compound. The scientific community has not, to date, published any studies that would fulfill the detailed requirements of the requested article. While there is a body of research on various other acetamide (B32628) derivatives, this information is not directly applicable to the specific compound and therefore cannot be used to generate the requested content.

Consequently, it is not possible to provide an article on the "Biological Activities and Pharmacological Investigations of this compound Derivatives" that adheres to the provided outline and maintains scientific accuracy. Any attempt to do so would be based on speculation rather than empirical evidence.

Biological Activities and Pharmacological Investigations of N 4 Iodo 2 Methylphenyl Acetamide Derivatives

Enzyme Inhibition Profiling

Potential for Cholinesterase Inhibition in Analogous Compounds

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the management of Alzheimer's disease. A growing body of evidence suggests that derivatives of N-arylacetamides represent a promising class of cholinesterase inhibitors.

Research into a series of substituted acetamide (B32628) derivatives has highlighted their potential as inhibitors of BChE, an enzyme that becomes more significant in the progression of Alzheimer's disease. researchgate.net One study demonstrated that certain substituted acetamide compounds displayed significant inhibitory activity against BChE. For example, compound 8c from this series exhibited a half-maximal inhibitory concentration (IC50) of 3.94 μM. researchgate.net Kinetic studies revealed that this inhibition was of a mixed type, indicating that the compound likely binds to both the catalytic active site and a peripheral anionic site on the enzyme. researchgate.net

Furthermore, investigations into N-benzylpiperidine carboxamide derivatives, which share the amide linkage present in N-(4-iodo-2-methylphenyl)acetamide, have shown potent inhibition of AChE. nih.gov One lead compound in this class demonstrated an IC50 value of 0.03 ± 0.07 μM against acetylcholinesterase, underscoring the potential of the amide scaffold in designing effective cholinesterase inhibitors. nih.gov The structural features of this compound, including the substituted phenyl ring, suggest that its derivatives could also interact with the active sites of cholinesterase enzymes, making this a fertile area for future drug discovery efforts.

Table 1: Cholinesterase Inhibitory Activity of Selected Acetamide Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Substituted Acetamide (Compound 8c) | Butyrylcholinesterase (BChE) | 3.94 | researchgate.net |

| N-benzylpiperidine carboxamide derivative | Acetylcholinesterase (AChE) | 0.03 ± 0.07 | nih.gov |

Investigational Areas in Medicinal Chemistry

The N-arylacetamide scaffold is a versatile platform in medicinal chemistry, with derivatives being explored for a wide range of therapeutic applications beyond cholinesterase inhibition. The presence of an iodine atom in this compound further broadens its potential utility, particularly in the development of imaging agents and targeted therapies.

One significant area of investigation for iodinated compounds is in the development of radioligands for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine atom can be replaced with a radioactive isotope, allowing for the visualization and quantification of biological targets in the body. While not directly studying this compound, research on other iodinated molecules demonstrates the feasibility of this approach.

Moreover, N-arylacetamide derivatives have been synthesized and evaluated for their potential as urease inhibitors. sigmaaldrich.com Urease is a bacterial enzyme implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. The discovery of potent urease inhibitors among N-arylacetamide derivatives suggests another possible therapeutic avenue for compounds like this compound. sigmaaldrich.com

The structural motif of this compound also lends itself to exploration in other areas of drug discovery. For instance, various substituted N-phenylacetamide derivatives have been synthesized and investigated for their analgesic properties. rjptonline.org These studies provide a rationale for screening this compound derivatives for similar activities.

Cell-Based Assays for Biological Response Evaluation

To ascertain the biological activity and potential therapeutic value of this compound and its derivatives, a variety of cell-based assays are indispensable. These in vitro tests provide crucial information on the compound's effect on cellular processes, including viability, proliferation, and cytotoxicity.

A fundamental step in the evaluation of any new chemical entity is the assessment of its cytotoxicity. This is often determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay quantifies the amount of a cytosolic enzyme released into the culture medium upon cell damage.

For compounds being investigated as potential anti-cancer agents, cell proliferation assays are critical. These can include direct cell counting, or more sophisticated methods like the BrdU (bromodeoxyuridine) incorporation assay, which measures DNA synthesis as a marker of cell division.

Should initial screenings suggest a specific biological activity, more targeted cell-based assays can be employed. For example, if a derivative of this compound is being investigated as an anti-inflammatory agent, its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells can be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).

Flow cytometry is another powerful tool for detailed cellular analysis. It can be used to assess various parameters simultaneously, including cell cycle progression, apoptosis (programmed cell death), and the expression of specific cell surface or intracellular proteins that may be modulated by the compound under investigation. These assays are essential for building a comprehensive profile of the biological effects of this compound derivatives and for guiding their further development as potential therapeutic agents.

Structure Activity Relationship Sar Studies of N 4 Iodo 2 Methylphenyl Acetamide Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of N-(4-iodo-2-methylphenyl)acetamide analogues can be significantly modulated by modifying the substituents on the phenyl ring and the acetamide (B32628) moiety. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can influence the compound's interaction with its biological target.

Research into related N-aryl amides has shown that the electronic properties of substituents on the aromatic ring are critical. For instance, the introduction of electron-withdrawing groups can affect the acidity of the N-H bond of the amide, potentially influencing hydrogen bonding interactions with a biological receptor. In some series of bioactive compounds, the presence of such groups at specific positions enhances activity, while in others, it may be detrimental. nih.gov

Steric factors also play a pivotal role. The size and shape of substituents can dictate how well the molecule fits into a binding pocket. In studies on similar scaffolds, even minor changes, such as the addition of a methyl group, can lead to a significant loss of activity if it results in a steric clash with the target protein. nih.gov Conversely, a substituent might provide favorable van der Waals interactions, thereby increasing binding affinity.

The primary amine in related bioactive molecules has been shown to be essential for biological activity in some cases, with N-acetylation leading to a loss of function. nih.gov This highlights the importance of the acetamide group in this compound, suggesting that modifications to this part of the molecule must be approached with caution.

To illustrate the impact of substituent modifications, the following table, based on findings from analogous compound series, outlines potential effects on biological efficacy.

| Substituent Modification | Position | Potential Impact on Biological Efficacy | Rationale |

| Replacement of methyl group with ethyl or larger alkyl groups | 2-position | Likely decrease | Increased steric hindrance may disrupt binding to the target. nih.gov |

| Introduction of a second methyl group | 6-position | Potential decrease | May further increase steric bulk and hinder rotation of the amide bond. |

| Replacement of iodo group with other electron-withdrawing groups (e.g., -NO2) | 4-position | Variable | The effect would depend on the specific electronic and steric requirements of the biological target. nih.gov |

| Modification of the acetamide group (e.g., to propanamide) | - | Possible decrease | The length and nature of the acyl group can be critical for proper orientation and interaction within a binding site. |

Positional Isomer Effects on Chemical Reactivity and Biological Profile

The specific placement of the iodo and methyl groups on the phenyl ring of this compound is critical to its chemical reactivity and biological profile. Shifting these substituents to other positions results in positional isomers, which, despite having the same chemical formula, can exhibit markedly different properties.

The chemical reactivity of the molecule can be influenced by the electronic effects of the substituents. For example, the ortho- (2-), meta- (3-), and para- (4-) positions on the phenyl ring are not electronically equivalent. The methyl group at the 2-position is electron-donating and can influence the reactivity of the adjacent amide group. The iodine at the 4-position, a halogen, has both inductive electron-withdrawing and resonance electron-donating effects, which can alter the electron density distribution around the ring. Changing the relative positions of these groups would create a different electronic environment, potentially affecting the molecule's metabolic stability and reactivity. rsc.org

From a biological standpoint, the spatial arrangement of functional groups is paramount for molecular recognition by a receptor. A biological target, such as an enzyme or receptor, often has a precisely shaped binding site. The specific substitution pattern of this compound dictates its three-dimensional shape and the presentation of key interaction points. Studies on other classes of compounds, such as fungicidal N-thienylcarboxamides, have demonstrated that positional isomers can have vastly different biological activities. In some instances, one isomer may be highly active while another is virtually inactive, a phenomenon attributed to the different binding affinities to the target enzyme. nih.gov Similarly, in a series of oxazolidinone antibacterials, linearly attached side chains resulted in more potent compounds compared to angularly attached ones. nih.gov

The following table illustrates the potential differences between positional isomers of N-iodo-methylphenylacetamide based on general principles of medicinal chemistry.

| Isomer | Potential Biological Profile | Potential Chemical Reactivity |

| This compound | The established biological activity is dependent on this specific arrangement. | The ortho-methyl group can sterically influence the amide bond. |

| N-(2-iodo-4-methylphenyl)acetamide | Likely different due to altered shape and electronic distribution. | The ortho-iodo group would exert a stronger steric and electronic effect on the amide. |

| N-(3-iodo-2-methylphenyl)acetamide | Activity could be significantly altered as both steric and electronic environments around the amide are changed. | The meta-iodo group would have a different electronic influence compared to the para-position. |

| N-(5-iodo-2-methylphenyl)acetamide | Expected to have a distinct biological profile. | The relative positions of the groups would lead to a unique pattern of reactivity. |

Comparative Analyses with Bromo- and Fluoro-Substituted Acetamides

Replacing the iodine atom in this compound with other halogens, such as bromine or fluorine, would create analogues with different physicochemical properties, which in turn would affect their biological profiles. The halogens differ in size, electronegativity, and their ability to form halogen bonds, all of which can influence drug-target interactions and pharmacokinetic properties.

Fluorine, being the most electronegative element, forms a highly polarized bond with carbon. pressbooks.pub Its small size means it can often be substituted for hydrogen without a significant steric penalty. In some cases, the introduction of a fluorine atom can enhance metabolic stability and binding affinity.

Bromine is intermediate in size and electronegativity between fluorine and iodine. Its properties are often a blend of those of chlorine and iodine. The substitution of iodine with bromine would result in a smaller atom at the 4-position, which could alter the binding interactions within a receptor pocket.

Iodine is the largest and least electronegative of these three halogens. Its larger size can provide significant van der Waals interactions, and it is a strong halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

A comparative analysis of the potential properties of these halogenated analogues is presented in the table below.

| Property | Fluoro-analogue | Bromo-analogue | Iodo-analogue (Parent) |

| Atomic Radius (Å) | 0.57 | 1.14 | 1.33 |

| Electronegativity (Pauling scale) | 3.98 | 2.96 | 2.66 |

| C-X Bond Polarity | High | Moderate | Low |

| Potential for Halogen Bonding | Low | Moderate | High |

| Potential Biological Impact | May alter metabolic stability and binding through electronic effects. pressbooks.pub | Could maintain activity if the size is not critical, or see reduced activity if the larger iodine is essential for binding. | The established activity is linked to the specific properties of iodine. |

Advanced Derivatives and Analogues of N 4 Iodo 2 Methylphenyl Acetamide: Synthesis and Research

Synthesis and Characterization of Specific Structural Analogues

The structural framework of N-(4-iodo-2-methylphenyl)acetamide serves as a versatile scaffold for the development of advanced derivatives. By introducing various functional groups and ring systems, researchers can modulate the molecule's physicochemical properties, leading to new research applications. The following sections detail the synthesis and characterization of specific structural analogues, highlighting established and putative chemical pathways.

Fluoro-Substituted N-Arylacetamides (e.g., N-(5-fluoro-4-iodo-2-methylphenyl)acetamide)

The introduction of a fluorine atom onto the phenyl ring of N-arylacetamides can significantly alter the electronic properties, lipophilicity, and metabolic stability of the compound. The synthesis of fluoro-substituted analogues like N-(5-fluoro-4-iodo-2-methylphenyl)acetamide is typically achieved through electrophilic aromatic substitution.

Synthesis: A common strategy for the synthesis of fluoro-N-arylacetamides involves the direct fluorination of the corresponding N-arylacetamide precursor. researchgate.net This is often accomplished using electrophilic fluorinating agents, such as those of the N-F class (e.g., Selectfluor®). The synthesis of N-(5-fluoro-4-iodo-2-methylphenyl)acetamide would likely start from this compound. The reaction conditions, including the choice of solvent (e.g., acetonitrile) and temperature, are optimized to control the regioselectivity of the fluorination. researchgate.net The acetamido group is an ortho-, para-director; however, steric hindrance from the adjacent methyl group and the large iodine atom would likely direct the incoming electrophile (F+) to the C5 position, which is ortho to the activating acetamido group and meta to the methyl group.

An alternative route could involve the fluorination of 2-methyl-4-iodoaniline first, followed by acetylation to form the final product.

Characterization: The resulting compound, N-(5-fluoro-4-iodo-2-methylphenyl)acetamide, is a solid at room temperature. Its structure is confirmed using a suite of analytical techniques. bldpharm.com Mass spectrometry (MS) would verify the molecular weight, while Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H and C=O bonds of the amide group. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitive structural elucidation.

¹H NMR spectroscopy would show distinct signals for the aromatic protons, the methyl protons, and the amide proton, with coupling patterns confirming their relative positions.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule.

¹⁹F NMR spectroscopy would provide a characteristic signal confirming the presence and chemical environment of the fluorine atom. researchgate.net

High-Performance Liquid Chromatography (HPLC) is typically used to assess the purity of the final compound. bldpharm.com

| Property | Data | Source(s) |

| Compound Name | N-(5-fluoro-4-iodo-2-methylphenyl)acetamide | aobchem.com |

| CAS Number | 1440965-36-5 | aobchem.com |

| Molecular Formula | C₉H₉FINO | aobchem.com |

| Putative Synthesis | Electrophilic fluorination of this compound | researchgate.net |

| Characterization | NMR, HPLC, LC-MS | bldpharm.com |

Phenoxy-Substituted Acetamides (e.g., 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide)

The incorporation of a phenoxy group introduces significant conformational flexibility and can enhance biological interactions. The synthesis of these derivatives generally involves forming an ether linkage followed by amide bond formation, or vice versa.

Synthesis: A plausible and efficient route for synthesizing 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide involves a two-step process.

Ether Formation: 2-chlorophenol (B165306) is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. This Williamson ether synthesis yields ethyl 2-(2-chlorophenoxy)acetate.

Amide Formation: The resulting ester is then hydrolyzed to 2-(2-chlorophenoxy)acetic acid. This carboxylic acid is subsequently coupled with 4-iodo-2-methylaniline (B78855) using a standard peptide coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base like lutidine.

Alternatively, one could first prepare 2-chloro-N-(4-iodo-2-methylphenyl)acetamide and then react it with 2-chlorophenol in the presence of a base to form the ether linkage via nucleophilic substitution. nih.gov

Characterization: The final product's identity and purity would be confirmed by standard spectroscopic methods.

IR Spectroscopy: Would show peaks for the amide N-H and C=O stretching, as well as C-O-C stretching of the ether linkage and C-Cl stretching.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be complex but would allow for the assignment of all protons and carbons. The presence of signals for both aromatic rings would be evident.

Mass Spectrometry: Would confirm the molecular mass and isotopic pattern, particularly due to the presence of chlorine.

| Property | Data | Source(s) |

| Compound Name | 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide | N/A |

| CAS Number | Not available | N/A |

| Putative Synthesis | Coupling of 2-(2-chlorophenoxy)acetic acid with 4-iodo-2-methylaniline | |

| Key Intermediates | 2-(2-chlorophenoxy)acetic acid, 4-iodo-2-methylaniline | |

| Characterization | IR, ¹H NMR, ¹³C NMR, Mass Spectrometry | researchgate.net |

Thioether-Containing Acetamides (e.g., N-(4-iodo-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide)

The replacement of the ether oxygen with a sulfur atom to form a thioether linkage alters the geometry and electronic nature of the linker, which can influence the molecule's properties.

Synthesis: A highly effective method for the synthesis of such thioether derivatives involves the S-alkylation of a thiol with a halo-acetamide. nih.gov

Preparation of Halo-Acetamide: First, 4-iodo-2-methylaniline is acylated using a haloacetyl halide, such as 2-bromoacetyl bromide or 2-chloroacetyl chloride, in the presence of a base to yield 2-bromo-N-(4-iodo-2-methylphenyl)acetamide.

Thioether Formation: The resulting bromoacetamide is then treated with the appropriate thiol, in this case, (4-methylbenzyl)thiol. The reaction is typically carried out in a polar solvent like acetonitrile (B52724) or DMF with a base such as potassium carbonate or triethylamine (B128534) to facilitate the nucleophilic substitution, where the thiolate anion displaces the bromide. nih.govresearchgate.net

Characterization: Structural confirmation is achieved through spectroscopic analysis.

IR Spectroscopy: Would detect the amide functional group.

NMR Spectroscopy: ¹H NMR would show characteristic signals for the methylene (B1212753) protons of the acetamide (B32628) group and the benzyl (B1604629) group, in addition to the aromatic and methyl protons.

Mass Spectrometry: Would be used to confirm the molecular weight of the product.

| Property | Data | Source(s) |

| Compound Name | N-(4-iodo-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide | N/A |

| CAS Number | Not available | N/A |

| Putative Synthesis | Reaction of 2-bromo-N-(4-iodo-2-methylphenyl)acetamide with (4-methylbenzyl)thiol | nih.gov |

| Key Intermediates | 2-bromo-N-(4-iodo-2-methylphenyl)acetamide, (4-methylbenzyl)thiol | nih.gov |

| Characterization | IR, ¹H NMR, ¹³C NMR, Mass Spectrometry | nih.gov |

Pyrazolyl-Incorporated Acetamide Structures

Incorporating a pyrazole (B372694) ring, a common pharmacophore, into the acetamide structure can lead to compounds with novel properties. Synthesis can be approached by forming the acetamide bond with a pre-formed pyrazole or by constructing the pyrazole ring from a suitable precursor.

Synthesis: A common route to N-aryl pyrazolyl acetamides is the alkylation of a pyrazole derivative with a halo-N-arylacetamide. researchgate.net

Preparation of Halo-Acetamide: As in the previous section, 2-chloro- or 2-bromo-N-(4-iodo-2-methylphenyl)acetamide is prepared from 4-iodo-2-methylaniline.

N-Alkylation of Pyrazole: The halo-acetamide is then reacted with an aminopyrazole, for example, 5-aminopyrazole. The reaction is typically performed in a solvent like acetonitrile with a base such as potassium carbonate. The nucleophilic secondary amine of the pyrazole displaces the halide on the acetyl group to form the desired N-(4-iodo-2-methylphenyl)-2-(1H-pyrazol-5-ylamino)acetamide. researchgate.net

Alternatively, a pyrazole with a carboxylic acid function, such as pyrazole-4-carboxylic acid, could be coupled directly with 4-iodo-2-methylaniline, followed by N-acetylation if required.

Characterization: The synthesized compounds are characterized by standard methods.

NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the successful coupling and to determine the regiochemistry of the linkage to the pyrazole ring.

Mass Spectrometry: HRMS (High-Resolution Mass Spectrometry) would provide an accurate mass measurement, confirming the elemental composition.

IR Spectroscopy: Would confirm the presence of the amide and pyrazole functional groups. Research on pyrazole derivatives containing an acetamide bond has identified their potential as BRAF V600E inhibitors. nih.gov

| Property | Data | Source(s) |

| Compound Class | Pyrazolyl-Incorporated Acetamide Structures | nih.gov |

| Putative Synthesis | Reaction of 2-bromo-N-(4-iodo-2-methylphenyl)acetamide with an aminopyrazole | researchgate.net |

| Key Features | Contains a pyrazole moiety, a known pharmacophore | chim.it |

| Characterization | ¹H NMR, ¹³C NMR, HRMS, IR | nih.govrsc.org |

Biphenyl-Functionalized Acetamides

The creation of a biphenyl (B1667301) structure by forming a new carbon-carbon bond at the iodo-substituted position is a powerful strategy for generating advanced analogues. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation.

Synthesis: The synthesis of biphenyl-functionalized acetamides from this compound is ideally suited for a palladium-catalyzed Suzuki-Miyaura coupling reaction. gre.ac.uk The reaction involves coupling the aryl iodide (this compound) with a suitable arylboronic acid (e.g., phenylboronic acid) or arylboronic acid pinacol (B44631) ester.

The reaction is typically carried out in a solvent system like dioxane/water or DMF, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). researchgate.netgoogle.com The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, including the acetamide moiety. This allows for the synthesis of a diverse library of biphenyl derivatives by simply varying the arylboronic acid coupling partner. nih.gov

Characterization: Successful synthesis is verified by the disappearance of the starting aryl iodide and the appearance of the biphenyl product, which can be monitored by TLC or LC-MS.

NMR Spectroscopy: ¹H and ¹³C NMR spectra will show additional signals corresponding to the newly introduced phenyl ring. The significant upfield shift of the carbon atom that was previously bonded to iodine (the ipso-carbon) is a key indicator of successful coupling.

Mass Spectrometry: Will show a molecular ion peak corresponding to the mass of the new biphenyl compound.

| Property | Data | Source(s) |

| Compound Class | Biphenyl-Functionalized Acetamides | gre.ac.uk |

| Key Reaction | Suzuki-Miyaura Cross-Coupling | researchgate.net |

| Reactants | This compound, Arylboronic Acid | nih.gov |

| Catalyst/Reagents | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | google.com |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | researchgate.net |

Quinolinyl-Substituted Acetamide Derivatives

Attaching a quinoline (B57606) heterocycle, another privileged scaffold in medicinal chemistry, to the this compound core can be achieved through several synthetic strategies, either by pre-functionalization or by constructing the quinoline ring system.

Synthesis: One versatile approach is to use the Vilsmeier-Haack reaction. researchgate.net Starting with an acetanilide (B955) like this compound, reaction with a Vilsmeier reagent (POCl₃/DMF) can lead to the formation of a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative. This intermediate can then be further modified. For example, the aldehyde can be oxidized to a carboxylic acid, which can then be coupled to other molecules.

A more direct approach would be to couple a pre-formed quinoline building block. For instance, a quinoline carboxylic acid (e.g., quinoline-4-carboxylic acid) could be coupled with 4-iodo-2-methylaniline using standard amide bond formation chemistry, followed by acetylation of the free amine. Alternatively, an aminoquinoline could be reacted with 2-chloro-N-(4-iodo-2-methylphenyl)acetamide.

Classical quinoline syntheses like the Doebner-von Miller, Skraup, or Friedländer reactions could also be employed, starting with 4-iodo-2-methylaniline as the aniline (B41778) component to construct the quinoline ring system directly onto the core structure. rsc.orgresearchgate.net For example, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by acid or base. jptcp.com

Characterization: The complex structures of these derivatives require thorough characterization.

NMR Spectroscopy: 2D NMR techniques (e.g., COSY, HMQC/HSQC) would be invaluable for unambiguously assigning all proton and carbon signals of the fused heterocyclic system.

Mass Spectrometry: HRMS is crucial for confirming the elemental composition.

UV-Vis/Fluorescence Spectroscopy: Quinoline derivatives are often chromophoric and fluorescent, and their photophysical properties would be characterized.

| Property | Data | Source(s) |

| Compound Class | Quinolinyl-Substituted Acetamide Derivatives | researchgate.net |

| Key Reactions | Vilsmeier-Haack, Amide Coupling, Friedländer Annulation | researchgate.netjptcp.com |

| Key Precursor | 4-iodo-2-methylaniline | rsc.org |

| Characterization | ¹H NMR, ¹³C NMR, 2D NMR, HRMS, UV-Vis | researchgate.net |

Thiazolyl-Acetamide Analogues

The incorporation of a thiazole (B1198619) ring into the this compound backbone represents a significant modification, creating a class of thiazolyl-acetamide analogues. Thiazole derivatives are of considerable interest in medicinal chemistry and materials science. researchgate.net The synthesis of these analogues can be achieved through established synthetic methodologies, often involving the coupling of a thiazole-containing amine with an appropriate carboxylic acid derivative or vice versa.

A general and widely utilized approach for creating such analogues is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of creating derivatives of this compound, a common synthetic strategy involves the reaction of a 2-amino-thiazole derivative with a phenylacetic acid derivative. For instance, various N-(4-(substituted-phenyl)thiazol-2-yl)acetamide derivatives have been synthesized by refluxing a 4-(substituted-phenyl)thiazol-2-amine with phenoxyacetic acid. researchgate.net

Another synthetic route involves the conjugation of 2-amino-4-phenyl thiazoles with nicotinic acids, employing the concept of pharmacophore hybridization to generate compounds that feature both thiazole and pyridine (B92270) moieties. nih.gov Research into a new class of thiazole-(benz)azole derivatives has been conducted to investigate their potential anticancer activity. nih.gov The structures of these synthesized compounds were confirmed using IR, 1H-NMR, and MS spectral data. nih.gov

Key Research Findings:

In studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, various moieties with different electronic features were substituted on the phenyl ring to elucidate the structure-activity relationships. sid.ir

The synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties has been reported as part of investigations into their anticancer effects. nih.gov

Compounds carrying 5-chloro and 5-methylbenzimidazole (B147155) groups attached to the core structure have demonstrated significant anticancer activity in studies involving A549 and C6 tumor cell lines. nih.gov

Thienopyridine Carboxamide Derivatives

Thienopyridines are bicyclic heterocyclic compounds containing a thiophene (B33073) ring fused to a pyridine ring. The synthesis of thienopyridine carboxamide derivatives from an this compound precursor would involve creating an amide bond between the 4-iodo-2-methylaniline core and a thienopyridine carboxylic acid.

The synthesis of new thienopyridine derivatives has been accomplished through the reaction of 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with various amino acids. researchgate.net Depending on the amino acid used (α-amino acids vs. β-amino acids), this reaction can lead to different final structures, including thienopyridopyrimidone derivatives or compounds containing two thienopyridine units. researchgate.net The structural confirmation of these novel compounds is typically performed using IR, 13C and 1H NMR spectroscopy, and mass spectrometry. researchgate.net

A plausible synthetic pathway to a thienopyridine carboxamide derivative of this compound could involve:

Synthesis of a suitable thienopyridine carboxylic acid.

Hydrolysis of this compound to yield 4-iodo-2-methylaniline.

Amide coupling of the thienopyridine carboxylic acid with 4-iodo-2-methylaniline using a standard coupling agent.

This modular approach allows for the combination of diverse thienopyridine and aniline building blocks to generate a library of derivatives for further investigation.

Key Research Findings:

The reaction of 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with β-amino acids specifically leads to the formation of thienopyridopyrimidone derivatives. researchgate.net

When α-amino acids like glycine (B1666218) and alanine (B10760859) are used under the same conditions, the reaction yields compounds that incorporate two thienopyridine units. researchgate.net

The Staudinger synthesis involving thienopyridines and acetyl chloride derivatives has been shown to produce novel β-lactam-type fused heterocyclic compounds stereospecifically. researchgate.net

Rational Design Principles for Novel this compound Derivatives

The design of novel derivatives of this compound is increasingly driven by rational design principles to enhance desired properties and explore new biological activities. This approach moves beyond traditional trial-and-error synthesis toward a more targeted and efficient discovery process. Key principles include structure-activity relationship (SAR) studies, pharmacophore hybridization, and computational modeling.

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the chemical structure of a lead compound to understand how specific changes affect its activity. For this compound, SAR studies would focus on:

Substitution on the Phenyl Ring: The existing iodo and methyl groups are key modification points. Replacing the iodine atom with other halogens (F, Cl, Br) or with electron-donating or electron-withdrawing groups can probe the electronic and steric requirements for activity. The position of these substituents is also critical.

Modification of the Acetamide Linker: The length and flexibility of the acetamide chain can be altered. Introducing different functional groups to the acetyl moiety can also influence the molecule's properties.

Insights from SAR studies on related compounds, such as FPMINT analogues, have shown that modifying specific moieties can significantly change the inhibitory potency and selectivity for biological targets. frontiersin.org

Pharmacophore Hybridization: This strategy involves combining the structural features (pharmacophores) of two or more different molecules known to have desirable properties. The goal is to create a new hybrid molecule with potentially enhanced or synergistic effects. For example, the this compound scaffold could be hybridized with other pharmacologically active cores, such as pyridine or thiazole. nih.gov The synthesis of pyridine-3-carboxamide (B1143946) analogs by conjugating nicotinic acids with 2-amino-4-phenyl thiazoles is a practical example of this approach, aiming to create compounds with improved biological profiles. nih.gov

Computational Modeling and Molecular Docking: Computational techniques are powerful tools in rational drug design. researchgate.net

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. For newly designed this compound derivatives, docking studies can help predict their binding affinity and interaction patterns with a biological target, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to analyze the electronic structure, molecular geometry, and spectroscopic properties of designed molecules, providing deeper insight into their chemical characteristics. researchgate.net

By integrating these rational design principles, researchers can more effectively navigate the vast chemical space to develop novel this compound derivatives with tailored properties.

Future Research Directions and Outlook for N 4 Iodo 2 Methylphenyl Acetamide

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes is paramount to unlocking the potential of N-(4-iodo-2-methylphenyl)acetamide. While classical methods for the formation of N-arylacetamides, such as the acetylation of anilines, are well-established, future research could focus on more innovative and sustainable approaches. patsnap.comijirset.comuobasrah.edu.iq

One promising avenue is the exploration of copper-catalyzed transformations of alkyl nitriles using diaryliodonium salts, which offers a redox-neutral and environmentally friendly alternative to traditional methods. nih.gov Research in this area could focus on adapting such methodologies for the specific synthesis of this compound, potentially leading to higher yields and milder reaction conditions. Furthermore, investigating green synthesis methods that minimize hazardous reagents and byproducts, such as using zinc dust to prevent oxidation during the reaction of aniline (B41778) with glacial acetic acid, could provide more sustainable production pathways. ijirset.com The development of one-pot sequential reactions, for instance, combining iodination and acylation steps, could also streamline the synthesis process. organic-chemistry.org

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future mechanistic studies could employ a combination of kinetic analysis and computational modeling to unravel the intricate details of these processes.

For instance, detailed kinetic studies on the iodination of 2-methylacetanilide could provide valuable insights into the regioselectivity and reaction rates. rsc.org Investigating the mechanism of C-N bond formation during the acetylation of 4-iodo-2-methylaniline (B78855) can help in controlling the reaction and improving yields. youtube.com The role of catalysts, such as copper in cross-coupling reactions or acids in electrophilic substitutions, warrants deeper investigation to understand the nature of the active catalytic species and the reaction intermediates. nih.govacs.org Computational studies using Density Functional Theory (DFT) can be employed to model the transition states and reaction pathways, providing a theoretical framework to complement experimental observations. acs.org

Expanded Biological Profiling and Identification of Novel Molecular Targets

N-arylacetamides are recognized as core structural motifs in many biologically active compounds. nih.gov This suggests that this compound and its derivatives could possess significant, yet undiscovered, therapeutic potential. A comprehensive biological profiling of this compound is a critical next step.